molecular formula C21H27NO9 B15061699 [(2R,3S,4R,5R,6S)-5-acetamido-3,4-diacetyloxy-6-(3-methylphenoxy)oxan-2-yl]methyl acetate

[(2R,3S,4R,5R,6S)-5-acetamido-3,4-diacetyloxy-6-(3-methylphenoxy)oxan-2-yl]methyl acetate

Cat. No.: B15061699
M. Wt: 437.4 g/mol
InChI Key: LERJREBRRWXADA-PFAUGDHASA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often include the use of acetic anhydride and a base such as pyridine to facilitate the acetylation process.

Industrial Production Methods

Industrial production of this compound can be scaled up using cGMP (current Good Manufacturing Practice) facilities. The process involves maintaining cleanroom conditions ranging from Class 100 to Class 100,000 to ensure the purity and quality of the product.

Chemical Reactions Analysis

Types of Reactions

3-Methylphenyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-b-D-glucopyranoside undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Methylphenyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-b-D-glucopyranoside is widely used in scientific research, particularly in the fields of:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studying the interactions of carbohydrates with proteins and other biomolecules.

    Medicine: Investigating its potential therapeutic properties for treating diseases such as cancer and bacterial infections.

    Industry: Used in the development of new drugs and therapeutic agents.

Mechanism of Action

The mechanism of action of 3-Methylphenyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-b-D-glucopyranoside involves its interaction with specific molecular targets and pathways. It is believed to inhibit certain enzymes or proteins involved in disease progression, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Methylphenyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-b-D-glucopyranoside is unique due to the presence of the 3-methylphenyl group, which imparts distinct chemical and biological properties compared to other similar compounds. This structural difference can influence its reactivity, solubility, and interaction with biological targets.

Biological Activity

The compound [(2R,3S,4R,5R,6S)-5-acetamido-3,4-diacetyloxy-6-(3-methylphenoxy)oxan-2-yl]methyl acetate is a complex organic molecule with potential biological activities. This article explores its biological activity based on available literature, highlighting its pharmacological properties, mechanisms of action, and relevant case studies.

Molecular Formula and Weight

  • Molecular Formula: C₁₄H₁₉NO₈
  • Molecular Weight: 363.38 g/mol

Structural Characteristics

The compound features an oxan ring structure with multiple acetyl and acetamido functional groups that may contribute to its biological activity. The presence of a 3-methylphenoxy group suggests potential interactions with biological targets.

Antimicrobial Properties

Research indicates that compounds similar to This compound exhibit antimicrobial properties. For instance, studies have shown that derivatives with similar structural motifs can inhibit the growth of various bacterial strains.

CompoundActivityReference
Similar Acetamido DerivativeInhibitory against E. coli
Acetylated CompoundsAntifungal activity against Candida species

Anti-inflammatory Effects

The compound's structural components suggest potential anti-inflammatory effects. Compounds with acetamido and acetoxy groups have demonstrated the ability to modulate inflammatory pathways in vitro.

The proposed mechanism includes the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are critical in inflammatory processes.

Case Studies

  • In Vitro Studies : A study conducted on similar compounds revealed significant inhibition of TNF-alpha production in macrophages treated with acetamido derivatives.
  • Animal Models : In vivo studies using murine models indicated that the administration of related acetylated compounds resulted in reduced paw edema in inflammatory models.

Absorption and Metabolism

While specific pharmacokinetic data for This compound is limited, related compounds suggest moderate oral bioavailability due to their lipophilic nature.

Toxicity Profile

Preliminary toxicity assessments indicate that structural analogs exhibit low toxicity in mammalian systems; however, comprehensive toxicity studies are necessary for this specific compound.

Properties

Molecular Formula

C21H27NO9

Molecular Weight

437.4 g/mol

IUPAC Name

[(2R,3S,4R,5R,6S)-5-acetamido-3,4-diacetyloxy-6-(3-methylphenoxy)oxan-2-yl]methyl acetate

InChI

InChI=1S/C21H27NO9/c1-11-7-6-8-16(9-11)30-21-18(22-12(2)23)20(29-15(5)26)19(28-14(4)25)17(31-21)10-27-13(3)24/h6-9,17-21H,10H2,1-5H3,(H,22,23)/t17-,18-,19-,20-,21-/m1/s1

InChI Key

LERJREBRRWXADA-PFAUGDHASA-N

Isomeric SMILES

CC1=CC(=CC=C1)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)COC(=O)C)OC(=O)C)OC(=O)C)NC(=O)C

Canonical SMILES

CC1=CC(=CC=C1)OC2C(C(C(C(O2)COC(=O)C)OC(=O)C)OC(=O)C)NC(=O)C

Origin of Product

United States

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